molecular formula C16H12O3 B427899 4-(4-methylphenoxy)-2H-chromen-2-one

4-(4-methylphenoxy)-2H-chromen-2-one

Cat. No.: B427899
M. Wt: 252.26g/mol
InChI Key: SRNQMCKKFVLDSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methylphenoxy)-2H-chromen-2-one is a synthetic chromene derivative that presents a versatile scaffold for scientific investigation in medicinal chemistry and drug discovery. Chromenes and coumarins are recognized as privileged structures in pharmacology due to their wide range of biological activities . Related structural analogues have been studied for their potential as inhibitors of key biological targets. For instance, certain chromene derivatives are known to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis, which is a mechanism of interest in oncology research . Other closely related compounds have demonstrated significant anti-inflammatory activity by effectively inhibiting protein denaturation, showcasing the potential of this chemical class in modulating inflammatory pathways . The specific substitution pattern on the chromen-2-one core, such as the 4-(4-methylphenoxy) group, is a critical feature for tuning biological activity and selectivity, offering researchers a valuable building block for structure-activity relationship (SAR) studies . This compound is intended for use in exploratory biological screening, the development of novel therapeutic agents, and the study of heterocyclic chemical reactivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H12O3

Molecular Weight

252.26g/mol

IUPAC Name

4-(4-methylphenoxy)chromen-2-one

InChI

InChI=1S/C16H12O3/c1-11-6-8-12(9-7-11)18-15-10-16(17)19-14-5-3-2-4-13(14)15/h2-10H,1H3

InChI Key

SRNQMCKKFVLDSM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC2=CC(=O)OC3=CC=CC=C32

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC(=O)OC3=CC=CC=C32

Origin of Product

United States

Synthetic Pathways and Chemical Modification Strategies for 4 4 Methylphenoxy 2h Chromen 2 One and Analogs

Foundational Synthetic Methods for the Chromen-2-one Core

The construction of the fundamental 2H-chromen-2-one (coumarin) scaffold is a well-established area of organic synthesis, with several classical and modern methods at the disposal of researchers.

Classical Condensation Reactions (e.g., Pechmann, Knoevenagel)

The Pechmann and Knoevenagel condensations are cornerstone reactions for the synthesis of coumarins, offering robust and versatile pathways from readily available starting materials. wikipedia.org

The Pechmann condensation involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgnumberanalytics.comjk-sci.com This reaction is a widely utilized method for preparing 4-substituted coumarins. numberanalytics.com The choice of acid catalyst is crucial and can significantly impact the reaction's efficiency. Common catalysts include sulfuric acid, trifluoroacetic acid, and various Lewis acids like aluminum chloride. numberanalytics.comjk-sci.com For highly activated phenols, such as resorcinol, the reaction can proceed under milder conditions, whereas simple phenols may require harsher conditions. jk-sci.com The general mechanism proceeds through an initial transesterification followed by an intramolecular electrophilic attack on the activated aromatic ring and subsequent dehydration. wikipedia.org

The Knoevenagel condensation provides another major route to coumarins. This reaction typically involves the condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, such as a malonic ester or cyanoacetate, in the presence of a weak base like piperidine (B6355638) or pyridine. nih.govyoutube.com The reaction proceeds via a nucleophilic addition of the active methylene compound to the aldehyde, followed by an intramolecular cyclization and elimination of water to form the coumarin (B35378) ring. youtube.com Recent advancements have focused on developing more environmentally friendly protocols, utilizing catalysts like ionic liquids or carrying out the reaction under microwave irradiation to reduce reaction times and improve yields. nih.govtandfonline.com

Table 1: Comparison of Classical Condensation Reactions for Chromen-2-one Synthesis
ReactionStarting MaterialsTypical Catalysts/ReagentsGeneral ConditionsKey AdvantagesCommon Limitations
Pechmann CondensationPhenol and β-ketoesterH₂SO₄, TFA, AlCl₃, SnCl₂, InCl₃Acidic, often requires heatingDirect route to 4-substituted coumarinsHarsh conditions for unactivated phenols
Knoevenagel CondensationSalicylaldehyde and active methylene compoundPiperidine, Pyridine, L-proline, Ionic LiquidsBasic or catalytic, often milder conditionsVersatile for various substitutions on the coumarin ringRequires pre-functionalized salicylaldehyde

Modern Catalytic Approaches in Chromen-2-one Synthesis

In recent years, significant efforts have been directed towards the development of more efficient and sustainable catalytic methods for the synthesis of the chromen-2-one core. These modern approaches often utilize transition metal catalysts or organocatalysts to achieve higher yields, greater functional group tolerance, and milder reaction conditions. msu.eduresearchgate.net

Transition metal catalysis, particularly with palladium, copper, and gold, has emerged as a powerful tool. msu.edunih.govnih.gov For instance, copper-catalyzed hydroarylation of propiolates with arylboronic acids has been shown to produce 4-arylcoumarins in high yields. nih.gov Palladium-catalyzed enantioselective reactions have also been developed for the synthesis of chiral 2-aryl-2H-chromenes. nih.gov

Organocatalysis, using small organic molecules as catalysts, has also gained prominence. Catalysts like L-proline have been effectively used to promote Knoevenagel-type condensations for coumarin synthesis under mild conditions. nih.gov Furthermore, the use of novel reaction media, such as deep eutectic solvents, has been explored to create greener synthetic pathways. nih.gov These modern methods often offer advantages in terms of selectivity and the ability to construct complex chromene derivatives that are not easily accessible through classical routes. researchgate.netacs.org

Regioselective Introduction of the 4-(4-methylphenoxy) Moiety

The specific introduction of the 4-(4-methylphenoxy) group onto the 2H-chromen-2-one scaffold requires regioselective strategies that target the C4 position. This is typically achieved through the O-substitution of a 4-hydroxycoumarin (B602359) precursor or a related derivative.

Strategies for O-Substitution at the C4 Position

The most common precursor for introducing a substituent at the C4 position is 4-hydroxycoumarin. wikipedia.org This compound exists in equilibrium with its 2,4-dione tautomer and can be readily deprotonated to form a nucleophilic enolate. sciepub.com This enolate can then react with a suitable electrophile to achieve substitution at the C4 oxygen.

Alternatively, the hydroxyl group at C4 can be converted into a better leaving group, such as a halide (e.g., 4-chloro-2H-chromen-2-one), to facilitate nucleophilic substitution. This can be achieved by treating 4-hydroxycoumarin with reagents like phosphorus oxychloride (POCl₃). The resulting 4-halocoumarin is then a versatile intermediate for introducing various nucleophiles, including phenoxides.

Methods for Incorporating Aryloxy Moieties

Several methods are available for the formation of the ether linkage between the C4 position of the coumarin and the 4-methylphenol (p-cresol).

One prominent method is the Ullmann condensation , which involves the copper-catalyzed reaction of an aryl halide with a phenol. In this context, it could involve the reaction of a 4-halocoumarin with p-cresol (B1678582) in the presence of a copper catalyst. While traditional Ullmann conditions often require high temperatures, modern modifications with various ligands can allow the reaction to proceed under milder conditions.

A more direct approach is the nucleophilic aromatic substitution of a 4-halocoumarin with the sodium or potassium salt of p-cresol. The phenoxide, being a potent nucleophile, can displace the halide at the C4 position. This reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). A related strategy is described in a patent for the synthesis of 4-(4-methylphenoxy)benzonitrile, where p-cresol is reacted with p-chlorobenzonitrile in the presence of a base like sodium hydride or potassium hydroxide (B78521) in DMF or DMSO at elevated temperatures. google.compatsnap.com This illustrates a viable method for forming the desired aryloxy linkage.

Table 2: Strategies for Introducing the 4-(4-methylphenoxy) Moiety
MethodCoumarin PrecursorArylating Agent/ReagentTypical ConditionsKey Features
Nucleophilic Substitution4-Chloro-2H-chromen-2-onep-Cresol and a base (e.g., NaH, K₂CO₃)Polar aprotic solvent (e.g., DMF, DMSO), often heatedDirect and often high-yielding
Ullmann Condensation4-Halo-2H-chromen-2-onep-CresolCopper catalyst, base, high temperatureApplicable for less reactive halides

Derivatization of the Phenyl and Chromen-2-one Ring Systems

Once the 4-(4-methylphenoxy)-2H-chromen-2-one molecule is synthesized, it can be further modified at various positions on both the chromen-2-one core and the pendant phenyl ring to generate a library of analogs.

The chromen-2-one ring offers several sites for derivatization. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can occur on the benzene (B151609) part of the coumarin system, typically at positions 6 and 8. The C3 position, being part of an α,β-unsaturated ester system, can also undergo various reactions. For instance, it can be functionalized through reactions like acylation or the introduction of other substituents via Michael additions to precursors. nih.gov

The pendant phenyl ring of the 4-methylphenoxy group can also be modified. The methyl group can be a handle for further reactions, such as oxidation to a carboxylic acid or halogenation. The aromatic ring itself is susceptible to electrophilic substitution, with the directing effects of the ether oxygen and the methyl group influencing the position of the incoming substituent.

Furthermore, derivatives can be synthesized by starting with substituted phenols or salicylaldehydes in the initial Pechmann or Knoevenagel condensations. For example, using a substituted p-cresol in the aryloxy introduction step or a substituted phenol in the Pechmann reaction would lead to derivatives with modifications on the respective rings. mdpi.comnih.govresearchgate.netnih.govresearchgate.net

Functionalization of the Phenoxy Substituent

The phenoxy group at the C4 position of the chromen-2-one ring is a key feature of the title compound. Its electronic and steric properties can be fine-tuned by introducing additional functional groups onto the phenyl ring or by modifying the existing methyl group.

Research Findings:

While direct functionalization of "this compound" is not extensively detailed in the provided sources, the principles can be inferred from related structures and general synthetic knowledge. The primary sites for modification on the 4-methylphenoxy group are the aromatic ring and the methyl group itself.

Aromatic Ring Substitution: The phenoxy ring can undergo electrophilic substitution reactions. For instance, nitration is a common modification. An analog, 4-Methyl-7-(2-nitrophenoxy)-2H-chromen-2-one, demonstrates the introduction of a nitro group onto the phenoxy ring, which can alter the molecule's electronic properties and serve as a handle for further chemistry, such as reduction to an amino group. caymanchem.com

Modification of the Methyl Group: The benzylic methyl group is susceptible to radical halogenation or oxidation. Reactions involving N-bromosuccinimide (NBS) with a radical initiator like AIBN can introduce a bromine atom, converting the methyl group to a bromomethyl group. nih.gov This highly reactive group can then be subjected to nucleophilic substitution to introduce a wide variety of functionalities.

Table 1: Potential Functionalization Strategies for the Phenoxy Moiety This table is based on established chemical principles and examples from analogous compounds.

Modification Site Reaction Type Reagents/Conditions Resulting Functional Group Potential for Further Reactions
Phenoxy Ring Electrophilic Nitration HNO₃/H₂SO₄ Nitro (-NO₂) Reduction to amine, nucleophilic aromatic substitution
Phenoxy Ring Electrophilic Halogenation Br₂/FeBr₃ or Cl₂/FeCl₃ Bromo (-Br) or Chloro (-Cl) Cross-coupling reactions (e.g., Suzuki, Heck)
Methyl Group Radical Halogenation NBS, AIBN, CCl₄, reflux Bromomethyl (-CH₂Br) Nucleophilic substitution with amines, thiols, alcohols

Modifications at Other Chromen-2-one Ring Positions (e.g., C3, C5, C6, C7, C8)

The chromen-2-one scaffold itself presents numerous opportunities for substitution, allowing for the systematic exploration of structure-activity relationships. The C3, C5, C6, C7, and C8 positions are common targets for introducing new functional groups.

Research Findings:

The synthesis of substituted coumarins often begins with appropriately substituted phenols, which dictates the substitution pattern on the benzene portion of the coumarin ring (positions C5, C6, C7, C8). nih.gov Post-synthesis modifications are also prevalent.

C3-Position: The C3 position of the coumarin ring can be functionalized, though it is less common than modifications at other sites for this specific scaffold. Methodologies exist for introducing aryl groups at the C3 position, often involving transition-metal-free cyclization or palladium-catalyzed reactions. nih.gov

C5 and C7-Positions: For coumarins derived from resorcinol-type precursors, the hydroxyl groups at C5 and C7 are common handles for modification. Selective protection and reaction schemes allow for differential functionalization. For example, in 5,7-dihydroxy-4-phenylcoumarin, nicotinoylation occurs selectively at the less sterically hindered C7 hydroxyl group. core.ac.uk Subsequent reactions, such as tosylation followed by removal of the nicotinoyl group, can yield a 5-hydroxy-7-tosyloxy derivative, which is a versatile intermediate. core.ac.uk

C7-Position: The C7 position is a frequent site for modification to impart specific properties. For example, 7-amino-4-methylcoumarins are key intermediates that can be synthesized and subsequently reacted with substituted benzaldehydes to form Schiff base derivatives. nih.gov This highlights a common strategy: installing a reactive group like an amine at C7, which then serves as a point of diversification.

C6-Position: The Pechmann condensation using a substituted phenol, such as p-cresol, leads to a methyl group at the C6 position in the resulting coumarin. This methyl group can then be functionalized, for instance, via halogenation. nih.gov

Table 2: Examples of Modifications at Various Chromen-2-one Ring Positions

Position Modification Type Example Precursor/Intermediate Example Reaction Resulting Structure/Derivative Reference
C3 Arylation Substituted Phenylacrylic Acids PIDA/I₂ mediated oxidative cyclization 3-Arylcoumarins nih.gov
C5 Hydroxylation/Protection 5,7-Dihydroxy-4-phenylcoumarin Tosylation followed by denicotinoylation 5-Hydroxy-7-tosyloxy-4-phenylcoumarin core.ac.uk
C6 Alkylation/Halogenation 4-cresol (starting material) Pechmann condensation followed by NBS/AIBN 6-Methylcoumarin derivatives, then 6-(bromomethyl)coumarin nih.gov

Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

Molecular hybridization is a powerful strategy in medicinal chemistry that involves covalently linking two or more distinct pharmacophoric scaffolds to create a single molecule with potentially enhanced or novel biological activities. mdpi.comrsc.org The this compound structure can serve as a foundational building block for such hybrid molecules.

Research Findings:

The synthesis of hybrid molecules typically involves the reaction of a functionalized coumarin with another biologically active moiety. A common approach is to first introduce a reactive linker onto the coumarin scaffold.

Triazole Hybrids: A prevalent strategy involves introducing a reactive group, such as a bromomethyl group, onto the coumarin. For instance, 4-(bromomethyl)coumarin derivatives can be synthesized and subsequently reacted with sulfur-containing heterocycles like 5-substituted-4-phenyl-4H-1,2,4-triazole-3-thiols. nih.gov This nucleophilic substitution reaction links the coumarin and triazole rings through a thioether bridge, yielding complex hybrid molecules. nih.gov

Triazine Hybrids: Another approach involves the Knoevenagel condensation of a salicylaldehyde derivative with an active methylene compound, such as a triazine-substituted acetonitrile. mdpi.com This method builds the coumarin ring while simultaneously attaching the triazine heterocycle at the C3 position, resulting in 2-imino-coumarin-triazine hybrids. These can be subsequently hydrolyzed to their corresponding coumarin-triazine hybrids. mdpi.com

Furanone Hybrids: Hybrid structures can also be formed by linking coumarins with other heterocycles like furanones. The Knoevenagel reaction between 4-oxo-4H-chromene-3-carbaldehyde and 5-aryl-furan-2(3H)-ones demonstrates the formation of a C=C bond that connects the two heterocyclic systems. mdpi.com

Table 3: Synthetic Strategies for Hybrid Molecules Based on Coumarin Scaffolds

Hybrid Type Coumarin Intermediate Coupling Partner Key Reaction Linker Reference
Coumarin-Triazole 4-(Bromomethyl)-coumarin derivative 5-Aryl-4H-1,2,4-triazole-3-thiol Nucleophilic Substitution Thioether (-S-CH₂-) nih.gov
Coumarin-Triazine Salicylaldehyde 2-(4,6-Diamine-1,3,5-triazin-2-yl)acetonitrile Knoevenagel Condensation Direct C-C bond mdpi.com

Biological Activities of 4 4 Methylphenoxy 2h Chromen 2 One and Its Structural Analogs: Preclinical Investigations and Mechanistic Elucidation

Anticancer and Antiproliferative Activity Research

Research into the anticancer potential of 4-(4-methylphenoxy)-2H-chromen-2-one and related coumarin (B35378) structures has revealed significant antiproliferative effects across a spectrum of human cancers. These investigations primarily involve in vitro studies to determine cytotoxicity and subsequent mechanistic evaluations to understand the cellular and molecular basis of their action.

The cytotoxic potential of coumarin derivatives has been evaluated against a diverse panel of human cancer cell lines. These assays are crucial for identifying the potency and selectivity of these compounds. While specific data for this compound is not extensively detailed in the reviewed literature, studies on its structural analogs provide valuable insights into the potential activity of this class of compounds.

For instance, various acetoxycoumarin derivatives have been tested against human lung cancer (A549) cells. nih.gov Among the tested compounds, 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (B1210297) demonstrated the most significant cytotoxic activity, with a 50% lethal dose (LD50) of 48.1 μM in A549 cells after 48 hours of treatment. nih.gov Another compound, 4-(2-oxo-4-phenyl-2H-chromen-3-yl)phenyl acetate, showed an LD50 of 89.3 μM in the same cell line. nih.gov Similarly, the anti-proliferative capabilities of a series of 7-substituted 4-methyl-chromen-2-one derivatives were assessed against the laryngeal cancer cell line (Hep2). researchgate.net

The triple-negative breast cancer cell line MDA-MB-468 has also been a target for evaluating the efficacy of novel therapeutic agents. taylorandfrancis.com Research on palindromic peptides derived from bovine lactoferricin (B1576259) has shown a selective, concentration-dependent cytotoxic effect against MDA-MB-468 cells. nih.govrsc.org Although not coumarin-based, this highlights the ongoing search for effective agents against this aggressive breast cancer subtype. Studies on other chromen-2-one derivatives, such as certain 4-amino-2H-benzo[h]chromen-2-one analogs, have shown potent antitumor activity against a broad range of cancer cell lines, with ED50 values in the low micromolar to nanomolar range. nih.gov

Below is a summary of cytotoxic activities for several structural analogs of 2H-chromen-2-one against various cancer cell lines.

Compound/AnalogCell LineAssay TypeActivity MetricValue (µM)Source
4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetateA549 (Lung)Crystal VioletLD50 (48h)48.1 nih.gov
4-(2-oxo-4-phenyl-2H-chromen-3-yl)phenyl acetateA549 (Lung)Crystal VioletLD50 (48h)89.3 nih.gov
4-Amino-2H-benzo[h]chromen-2-one analogs (e.g., 18, 24)VariousNot SpecifiedED500.01 - 0.17 nih.gov
3,3'-((4-chlorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one)Non-small cell lung cancerNot SpecifiedProliferation SuppressionNot Specified nih.gov
4-hydroxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamideCCRF-CEM (Leukemia)Not SpecifiedCytotoxicityNot Specified nih.gov
4-hydroxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamideCEM/ADR5000 (Resistant Leukemia)Not SpecifiedCytotoxicityNot Specified nih.gov

Understanding the molecular mechanisms through which these compounds exert their cytotoxic effects is fundamental for their development as anticancer agents. Research has pointed to several key pathways and molecular targets for coumarin derivatives.

One of the established mechanisms for anticancer drugs is the inhibition of DNA topoisomerases, enzymes critical for managing DNA topology during replication, transcription, and chromosome segregation. nih.gov Several coumarin derivatives have been investigated as topoisomerase inhibitors. For example, novel conjugates of naphthoquinone and coumarin have been evaluated as potential topoisomerase II inhibitors. nih.gov The ability of these compounds to interfere with the enzyme's function leads to DNA damage that cannot be repaired, ultimately triggering cell death. nih.gov Drugs that target topoisomerase II are broadly classified as poisons, which generate enzyme-mediated DNA damage, and catalytic inhibitors, which may trap the enzyme in a non-covalent clamp on the DNA. nih.govnih.gov

Kinases are crucial components of cellular signaling pathways that regulate cell growth, proliferation, and survival. ed.ac.uk Their dysregulation is a hallmark of cancer, making them attractive targets for therapeutic intervention. ed.ac.uk Src, a non-receptor tyrosine kinase, is often overactive in tumors and is involved in pathways controlling proliferation and migration. nih.gov Consequently, the development of Src kinase inhibitors is an active area of cancer research. selleckchem.com While specific inhibition of Src by this compound is not documented, related heterocyclic compounds have been identified as potent inhibitors. For example, a novel, highly selective, dual-specific c-Src/Abl kinase inhibitor, AZD0530, has been developed from a series of anilinoquinazolines and has shown potent inhibition of tumor growth in preclinical models. nih.gov This suggests that the chromen-2-one scaffold could potentially be modified to target specific kinases like Src.

A common outcome of effective anticancer agents is the induction of programmed cell death, or apoptosis, and the arrest of the cell cycle, which prevents cancer cells from dividing. Numerous studies have demonstrated that chromene and coumarin derivatives can induce apoptosis and modulate cell cycle progression in cancer cells.

For instance, a chromene derivative, 4-Clpgc, was shown to strongly induce apoptosis in K562 leukemia cells, with the apoptotic cell percentage increasing from 6.09% to 84.10% after 48 hours of treatment. nih.gov This was accompanied by a significant increase in the expression of pro-apoptotic genes like Bax and TP53. nih.gov Similarly, sulfonyl chromen-4-ones have been shown to induce apoptosis and cause G2/M cell cycle arrest in oral cancer cells, an effect that is enhanced when combined with radiation. nih.gov The induction of apoptosis by coumarin derivatives is often mediated by the generation of reactive oxygen species (ROS), which leads to a decrease in mitochondrial membrane potential and subsequent DNA fragmentation. nih.govmdpi.com Microarray analysis of cells treated with 4-hydroxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide revealed effects on multiple pathways, including cell cycle regulation and apoptosis signaling. nih.gov This compound was found to arrest the cell cycle in the G2/M phase and induce apoptosis. nih.gov

Modern cancer therapies often target specific cellular signaling pathways that are crucial for tumor growth and survival. The Epidermal Growth Factor Receptor (EGFR) is a key target, and therapies like Chimeric Antigen Receptor (CAR) T-cell therapy are being developed to target specific tumor antigens. nih.govnih.gov

Research has shown that coumarin derivatives can interfere with these pathways. For example, 7,8-Dihydroxycoumarin has been found to exert antitumor potential by inhibiting EGFR and its downstream pathways. nih.gov Furthermore, some coumarin derivatives have demonstrated the ability to overcome drug resistance mechanisms in cancer cells, some of which are linked to EGFR expression. nih.gov The compound 4-hydroxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide was shown to be effective against multidrug-resistant cancer cell lines, including those with altered EGFR expression, indicating an ability to bypass certain resistance pathways. nih.gov While direct interaction with CAR-T cell targets is not a mechanism for small molecules, the ability of coumarin analogs to modulate key cancer signaling pathways suggests a potential for combination therapies to overcome resistance mechanisms like antigen loss, which is a challenge for CAR-T cell therapy. nih.gov

Molecular Mechanisms of Action in Tumor Cells

Antimicrobial Efficacy Studies

The antimicrobial potential of this compound and its analogs has been evaluated against a variety of pathogenic microorganisms, including bacteria, fungi, viruses, and parasites. These studies highlight the versatility of the coumarin core and the influence of various substitutions on antimicrobial potency.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Derivatives of the 2H-chromen-2-one scaffold have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Research into compounds synthesized from 4-hydroxy-chromen-2-one and 4-chloro-chromen-2-one has shown that these molecules can exhibit bacteriostatic and bactericidal effects. globethesis.commdpi.comnih.gov For instance, certain 4-chromanone (B43037) analogs have exhibited potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 0.39 μg/mL. nih.gov The antibacterial spectrum of many of these flavonoid-type compounds, however, tends to be more pronounced against Gram-positive bacteria like S. aureus, Bacillus cereus, and Enterococcus faecalis, with generally weaker activity observed against Gram-negative strains such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. globethesis.commdpi.comnih.govnih.gov

Table 1: Antibacterial Activity of Selected 2H-Chromen-2-one Analogs

Compound/AnalogBacterial StrainActivity Metric (e.g., MIC)Reference
4-Chromanone Analog (3f)Methicillin-resistant Staphylococcus aureus (MRSA)0.39 µg/mL nih.gov
4-(2-Hydroxy–phenylamino)-chromen-2-oneStaphylococcus aureusActive globethesis.commdpi.com
4-(2-Hydroxy–phenylamino)-chromen-2-oneEscherichia coliActive globethesis.commdpi.com
4-Butylamino-chromen-2-oneStaphylococcus aureusActive nih.gov
4-Butylamino-chromen-2-oneKlebsiella pneumoniaeActive nih.gov

Antifungal Activity against Pathogenic Fungi

Structural analogs of this compound have also been investigated for their efficacy against pathogenic fungi. Certain chromenol derivatives functionalized with a 1H-1,2,4-triazole moiety have shown significant antifungal properties. nih.gov For example, specific compounds in this class demonstrated potent activity with MIC values ranging from 22.1 to 184.2 µM against a panel of fungi. nih.gov The most susceptible fungus was identified as Trichoderma viride, whereas Aspergillus fumigatus was the most resistant. nih.gov Molecular docking studies suggest that the mechanism of action for these compounds may involve the inhibition of sterol 14α-demethylase (CYP51), an essential enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. nih.gov

Table 2: Antifungal Activity of Selected Chromenol Derivatives

Compound/AnalogFungal StrainActivity Metric (MIC)Reference
Chromenol derivative (3k)Trichoderma viride22.1 µM nih.gov
Chromenol derivative (3k)Aspergillus fumigatus184.2 µM nih.gov
Chromenol derivative (3n)Various Fungi71.3–199.8 µM nih.gov

Antiviral Properties, including Anti-HIV Activity

The coumarin scaffold is a key component in several compounds with potent antiviral activity, particularly against the human immunodeficiency virus (HIV). Analogs of (3'R,4'R)-3',4'-di-O-(S)-camphanoyl-(+)-cis-khellactone (DCK), which feature a chromen-2-one core, have been extensively studied. For example, 2′S-monomethyl-4-methyl DCK and its 1'-thia analog have demonstrated powerful anti-HIV activity, with EC50 values of 40.2 nM and 39.1 nM, respectively. nih.gov The spatial orientation of substituents on the coumarin structure has been shown to be critical for this activity. nih.gov The mechanism of action for many anti-HIV coumarins involves the inhibition of viral enzymes crucial for replication, such as reverse transcriptase. mdpi.com

Table 3: Anti-HIV Activity of Selected Coumarin Analogs

Compound/AnalogAssay SystemActivity Metric (EC50)Therapeutic Index (TI)Reference
2′S-Monomethyl-4-methyl DCK (5a)HIV-1 in H9 lymphocytes40.2 nM705 nih.gov
2′S-Monomethyl-1′-thia-4-methyl DCK (7a)HIV-1 in H9 lymphocytes39.1 nM1000 nih.gov
4-Me-DCK (2)HIV-1 in H9 lymphocytes0.126 µM301 nih.gov

Antiparasitic Investigations

The broad biological activity of coumarin derivatives extends to antiparasitic effects against various protozoa and helminths. While specific studies on this compound are limited, its structural analogs have shown promise. Coumarin-chalcone hybrids have demonstrated in vitro activity against intracellular amastigotes of Leishmania braziliensis and Trypanosoma cruzi. nih.gov One particular hybrid, (E)-3-(3-(3-ethoxy-4-hydroxyphenyl)acryloyl)-7-methoxy-2H-chromen-2-one, exhibited significant antitrypanosomal activity with an EC50 value of 13.2 µM. nih.gov Other coumarin derivatives have been effective against the fish parasite Dactylogyrus intermedius, with some compounds showing greater anthelmintic efficacy than the reference drug mebendazole. nih.gov Furthermore, certain coumarins have displayed anti-leishmanial properties against Leishmania major and antiplasmodial activity against Plasmodium falciparum. nih.govplos.org

Table 4: Antiparasitic Activity of Selected Coumarin Derivatives

Compound/AnalogParasiteActivity Metric (EC50)Reference
(E)-3-(3-(3-ethoxy-4-hydroxyphenyl)acryloyl)-7-methoxy-2H-chromen-2-one (H25)Trypanosoma cruzi13.2 ± 0.4 µM nih.gov
(E)-3-(3-(3-ethoxy-4-hydroxyphenyl)acryloyl)-7-methoxy-2H-chromen-2-one (H25)Leishmania braziliensis18.6 ± 3.5 µM nih.gov
7-((1-tosyl-1H-1,2,3-triazol-4-yl)methoxy)-2H-chromen-2-one (N11)Dactylogyrus intermedius1.94 µM (at 48h) nih.gov

Anti-inflammatory and Immunomodulatory Research

In addition to their antimicrobial properties, this compound and its analogs have been the focus of anti-inflammatory and immunomodulatory research, demonstrating the ability to modulate key signaling pathways and biomarkers associated with inflammation.

Modulation of Inflammatory Biomarkers and Pathways

Derivatives of 2H-chromen-2-one and the related 2-phenyl-4H-chromen-4-one have shown significant anti-inflammatory effects in preclinical models. These compounds can suppress the production of pro-inflammatory mediators. For instance, a novel 2-phenyl-4H-chromen-4-one derivative was found to downregulate the expression of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). researchgate.netmdpi.com The mechanism for this activity was linked to the inhibition of the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway. researchgate.netmdpi.com Activation of this pathway by stimuli like lipopolysaccharide (LPS) leads to the production of inflammatory cytokines; the chromen-4-one compound was shown to reverse the LPS-induced increase in TLR4 and its downstream signal MyD88. researchgate.net Similarly, other coumarin derivatives have been found to inhibit the denaturation of albumin, an in vitro indicator of anti-inflammatory activity, with some compounds showing greater potency than the standard drug ibuprofen. The anti-inflammatory actions of these compounds are often attributed to their ability to inhibit enzymes like cyclooxygenase (COX) and to modulate transcription factors such as NF-κB, which are central to the inflammatory response. researchgate.net

Investigation in Preclinical Models of Inflammation (e.g., murine models)

The anti-inflammatory potential of coumarin derivatives, including structural analogs of this compound, has been explored in various preclinical murine models. These in vivo studies are crucial for validating the anti-inflammatory effects observed in vitro and for understanding the compounds' behavior in a complex biological system.

Commonly employed animal models include carrageenan-induced paw edema in rats and lipopolysaccharide (LPS)-induced inflammation in mice. nih.govrsc.org The carrageenan model is an acute inflammatory model where the substance is injected into the paw, causing swelling (edema); the efficacy of a test compound is measured by its ability to reduce this swelling over time. nih.govrsc.org For instance, studies on synthetic hydrangenol (B20845) derivatives featuring a 4H-chromen-4-one core structure demonstrated a potent reduction in paw inflammation in carrageenan-induced rats. nih.gov

In models utilizing LPS, a component of the outer membrane of Gram-negative bacteria, systemic inflammation is induced in mice. LPS stimulates immune cells, such as macrophages, through Toll-like receptor 4 (TLR4), leading to the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govresearchgate.net Research on novel 2-phenyl-4H-chromen-4-one derivatives has shown that these compounds can significantly decrease the serum levels of IL-6 and TNF-α in LPS-treated mice. nih.gov This suggests that their mechanism of action involves the inhibition of key inflammatory signaling pathways, such as the TLR4/MAPK pathway. nih.govresearchgate.net These preclinical investigations underscore the potential of the chromen-2-one scaffold and its analogs as anti-inflammatory agents.

Antioxidant Capacity Assessments

The antioxidant capacity of this compound and its structural analogs is frequently evaluated through various in vitro assays that measure their ability to neutralize harmful free radicals. Prominent among these are the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and superoxide (B77818) anion radical scavenging assays. nih.govmdpi.com

The DPPH assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, in the presence of a hydrogen-donating antioxidant. nih.gov This color change, measured spectrophotometrically, indicates the scavenging potential of the tested compound. mdpi.com Similarly, the ABTS assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, which is then reduced by an antioxidant, causing a loss of color. mdpi.com Numerous studies have demonstrated that various coumarin derivatives exhibit significant scavenging activity in both DPPH and ABTS assays. mdpi.comeco-vector.com

The superoxide anion radical (O₂•⁻) is a biologically important reactive oxygen species. Assays to measure its scavenging often involve systems that generate the radical, and the ability of the compound to inhibit reactions mediated by the superoxide anion is quantified. researchgate.net Synthetic 4-methylcoumarins and other derivatives have been tested for their ability to scavenge the superoxide anion, showing moderate to high activity depending on their specific structural features. nih.gov The results from these assays are often compared to standard antioxidants like ascorbic acid or Trolox to provide a relative measure of efficacy. mdpi.com

Coumarin Derivative ClassDPPH Scavenging ActivityABTS Scavenging ActivitySuperoxide Anion ScavengingReference
Substituted 4-hydroxycoumarinsModerate to HighData Not SpecifiedModerate nih.gov
(E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one derivativesHighData Not SpecifiedData Not Specified eco-vector.com
General 2H-chromen-2-one derivativesModerateModerateHigh researchgate.net
2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-oneHighHighData Not Specified mdpi.com

Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, which can lead to cell membrane damage and the formation of mutagenic and carcinogenic byproducts. The ability of an antioxidant to inhibit this process is a key indicator of its protective potential. Assays for measuring the inhibition of lipid peroxidation often use a lipid-rich medium, such as a linoleic acid emulsion or biological samples like liver homogenates, which are induced to peroxidize. nih.govresearchgate.net

The extent of peroxidation can be quantified by measuring the formation of byproducts like malondialdehyde (MDA), often through a reaction with thiobarbituric acid to form a colored product (TBARS assay). mdpi.comjournalajrb.com Studies on various 4-hydroxycoumarin (B602359) derivatives have demonstrated their capacity to inhibit lipid peroxidation in linoleic acid emulsion systems. nih.gov Similarly, research on other 2H-chromen-2-one derivatives has shown a prolonged antioxidant effect in models of long-lasting lipid peroxidation of liver tissue. researchgate.net This activity is crucial as it suggests the compounds can protect cellular structures from oxidative damage. nih.gov

Derivative ClassAssay ModelInhibitory EffectReference
N-(P-chlorophenyl)-7-hydroxycoumarin-3-yl carboxamideEhrlich Ascites Carcinoma (EAC) cellsSignificant reduction in MDA journalajrb.com
Substituted 4-hydroxycoumarinsLinoleic acid emulsionSignificant inhibition nih.gov
General 2H-chromen-2-one derivativesTilapia liver homogenateProlonged antioxidant effect researchgate.net
2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-oneHaemolysate with thiobarbituric acidSignificant inhibition mdpi.com

The antioxidant action of coumarin derivatives is attributed to several biochemical mechanisms, primarily their ability to donate a hydrogen atom or an electron to neutralize free radicals. mdpi.comnih.gov The specific mechanism, whether it is Hydrogen Atom Transfer (HAT), Single-Electron Transfer followed by Proton Transfer (SET-PT), or Sequential Proton Loss followed by Electron Transfer (SPLET), is highly dependent on the compound's molecular structure and the reaction environment. mdpi.comnih.gov

Enzyme Inhibition Profiling

Coumarin derivatives have been extensively investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. tandfonline.comtandfonline.com Of particular interest is their selective inhibition of specific CA isoforms. While there are 15 known human (h) CA isoforms involved in diverse physiological processes, the cytosolic isoforms hCA I and II are widespread, whereas the transmembrane isoforms hCA IX and XII are overexpressed in many hypoxic tumors. tandfonline.comresearchgate.net

Numerous studies have shown that coumarins and their analogs act as selective inhibitors, targeting the tumor-associated isoforms hCA IX and XII while showing little to no activity against the "off-target" cytosolic hCA I and II. tandfonline.comnih.govnih.gov This isoform selectivity is a highly desirable characteristic for developing anticancer agents, as it may reduce side effects associated with non-specific inhibition. researchgate.net The proposed mechanism of action suggests that coumarins are prodrugs that are hydrolyzed by the esterase activity of the CA enzyme. This hydrolysis opens the lactone ring to form the corresponding 2-hydroxy-cinnamic acid derivative, which then binds at the entrance of the enzyme's active site, blocking substrate access. tandfonline.com This unique inhibitory mechanism differentiates them from classical sulfonamide-based inhibitors. mdpi.com

Coumarin Derivative ClasshCA I InhibitionhCA II InhibitionhCA IX InhibitionhCA XII InhibitionReference
General Coumarin & Psoralen analoguesInactiveInactiveActive (Low µM to nM range)Active (Low µM to nM range) nih.gov
3-Substituted coumarin derivativesData Not SpecifiedData Not SpecifiedActive (e.g., IC50 of 4.1 µM)Active tandfonline.com
6-Aminocoumarin oxime-ether/sulfonamidesData Not SpecifiedData Not SpecifiedPotent (Ki in 0.58–3.33 µM range)Potent (Ki in 0.48–2.59 µM range) researchgate.net
6,7-dihydroxy-3-(methylphenyl) chromenonesInhibitory (Data provided)Inhibitory (Data provided)Data Not SpecifiedData Not Specified nih.gov

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

The coumarin scaffold is a prominent feature in numerous compounds investigated for their potential to inhibit cholinesterases, enzymes critical in the regulation of cholinergic neurotransmission. mdpi.com Deficits in this system are a key aspect of the pathology of Alzheimer's disease, making acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) important therapeutic targets. Various structural analogs of this compound have demonstrated significant inhibitory activity against both enzymes.

Pharmacological studies and structure-activity relationship analyses have shown that substitutions at positions 3 and/or 4 of the coumarin ring can lead to potent anti-AChE activities. nih.gov For instance, a series of 7-hydroxycoumarin derivatives linked to different amine moieties were synthesized and evaluated as cholinesterase inhibitors. bohrium.com Within this series, the N-(1-benzylpiperidin-4-yl)acetamide derivative (Compound 4r ) emerged as the most potent inhibitor of AChE, exhibiting an IC50 value of 1.6 µM. bohrium.comx-mol.com Kinetic analysis of this compound revealed a mixed-type inhibition, suggesting it binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. bohrium.com

Inhibition of BChE has also been observed with coumarin derivatives. The natural coumarin glycyrol (B26511) was found to effectively inhibit both BChE and AChE, with IC50 values of 7.22 µM and 14.77 µM, respectively, showing a slight selectivity for BChE. mdpi.com Similarly, studies on khellactone-type coumarins isolated from Peucedanum japonicum Thunberg identified potent inhibitors for both enzymes. nih.gov Compound PJ13 (3′-angeloyl-4′-(2-methylbutyryl)khellactone) was the most potent against AChE (IC50 = 9.28 µM), while compound PJ5 (senecioyl-4′-angeloyl-khellactone) was the strongest inhibitor of BChE (IC50 = 7.22 µM). nih.gov These findings underscore the potential of the coumarin core, shared by this compound, as a foundational structure for the development of novel cholinesterase inhibitors.

Compound/AnalogTarget EnzymeIC50 (µM)Reference
Compound 4r (N-(1-benzylpiperidin-4-yl)acetamide derivative of 7-hydroxycoumarin)AChE1.6 bohrium.comx-mol.com
GlycyrolBChE7.22 mdpi.com
AChE14.77
PJ13 (3′-angeloyl-4′-(2-methylbutyryl)khellactone)AChE9.28 nih.gov
PJ5 (senecioyl-4′-angeloyl-khellactone)BChE7.22

Lipoxygenase Inhibition

Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the deoxygenation of polyunsaturated fatty acids, leading to the production of leukotrienes and other lipid mediators of inflammation. nih.govrsc.org As such, LOX inhibitors are of significant interest for the treatment of various inflammatory diseases. rsc.orgnih.gov Coumarin derivatives have been identified as effective inhibitors of lipoxygenase. nih.gov

Quantitative structure-activity relationship (QSAR) and molecular docking studies have been performed on a series of coumarin derivatives to elucidate the structural features necessary for LOX inhibition. nih.gov These studies revealed that compounds with specific substitutions, such as a benzoyl ring at the 3-position of the coumarin core, are promising candidates for potent lipoxygenase inhibitors. nih.gov Among the synthesized compounds in one study, 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one was identified as the most potent inhibitor of soybean LOX-3, demonstrating 96.6% inhibition. nih.gov Other compounds, such as licofelone, have been developed as dual inhibitors of both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), with an IC50 value of 0.18 µM for 5-LOX. medchemexpress.com The established activity of the coumarin scaffold against LOX suggests that this compound and its analogs may also possess the ability to modulate this key inflammatory enzyme.

Compound/AnalogTarget EnzymeActivity/IC50Reference
3-benzoyl-7-(benzyloxy)-2H-chromen-2-oneSoybean LOX-396.6% Inhibition nih.gov
Licofelone5-LOX0.18 µM medchemexpress.com
15-Lipoxygenase inhibitor 115-LO18 µM caymanchem.com

Other Enzyme Targets of Pharmacological Interest

Beyond cholinesterases and lipoxygenases, the coumarin framework has been explored for its inhibitory activity against a variety of other enzymes with pharmacological relevance.

One such target is myosin II, an actin-activated motor protein responsible for muscle contraction. nih.gov A study focused on synthesizing and characterizing novel small-molecule myosin inhibitors identified a 4-hydroxycoumarin derivative, (3-(N-butylethanimidoyl)ethyl)-4-hydroxy-2H-chromen-2-one (BHC), as a lead compound. nih.gov Further synthesis of analogs with aromatic side arms resulted in compounds with improved potency (IC50 < 1 µM) and selectivity for skeletal myosin over cardiac myosin. nih.gov These findings suggest the coumarin scaffold could be useful for developing therapeutics aimed at promoting muscle relaxation. nih.gov

Additionally, certain coumarin derivatives have been investigated as inhibitors of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. mdpi.com A series of 4-amino coumarin-based derivatives were designed and synthesized as potential SDH inhibitors (SDHIs) with antifungal properties. mdpi.com Several of these compounds expressed broad-spectrum antifungal activity against various plant pathogenic fungi, indicating that SDH is a viable target for this class of molecules. mdpi.com

Nuclear Receptor and Signaling Pathway Modulation

Constitutive Androstane Receptor (CAR) Activation

The Constitutive Androstane Receptor (CAR, NR1I3) is a nuclear receptor primarily expressed in the liver that functions as a xenosensor, regulating the metabolism of foreign substances and endogenous molecules. Activation of CAR influences the expression of genes involved in drug metabolism and has been identified as a potential therapeutic target for various metabolic and inflammatory diseases.

A large-scale screening of sixty coumarin derivatives was conducted to evaluate their CAR activation activity. This study revealed that specific structural modifications on the coumarin ring system are crucial for this biological effect. Among the tested compounds, 6,7-diprenoxycoumarin was found to be the most effective CAR activator. The structure-activity relationship analysis from this screening indicated that chemical modifications at the 6-position and the presence of unsaturated side chains were generally beneficial for activity. Conversely, the introduction of electron-withdrawing groups was found to be detrimental to CAR activation. These findings suggest that the electronic and steric properties of substituents on the coumarin core, such as the phenoxy group in this compound, are key determinants of interaction with and activation of the Constitutive Androstane Receptor.

Ligand-Receptor Interactions (e.g., CB2, TLR4, NF-κβ)

The anti-inflammatory potential of coumarin derivatives is often linked to their ability to modulate key signaling pathways and interact with specific receptors involved in the immune response.

Toll-like Receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB)

The Toll-like receptor 4 (TLR4) signaling pathway is a critical component of the innate immune system, and its activation often leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). nih.govplos.org This cascade results in the expression of numerous pro-inflammatory cytokines and mediators. nih.gov Several studies have demonstrated that coumarin-based compounds can interfere with this axis. For instance, a structural analog, 4-(Phenylselanyl)-2H-chromen-2-one, demonstrated a high affinity for TLR4 and NF-κB in computational molecular docking tests, suggesting a direct interaction. Furthermore, novel derivatives of 2-phenyl-4H-chromen-4-one have been shown to suppress inflammation induced by lipopolysaccharide (LPS), a known TLR4 agonist, by inhibiting the TLR4/MAPK signaling pathways. This inhibition leads to the downregulation of pro-inflammatory mediators. The ability of the core coumarin structure to interact with components of the TLR4/NF-κB pathway is a significant aspect of its pharmacological profile.

Cannabinoid Receptor 2 (CB2)

The cannabinoid receptor 2 (CB2) is predominantly expressed in immune tissues and is considered a key regulator of inflammation. nih.govfrontiersin.org Activation of the CB2 receptor is generally associated with anti-inflammatory and immunomodulatory effects, making it an attractive therapeutic target. nih.govfrontiersin.org While the coumarin scaffold is known for its broad anti-inflammatory activities, direct preclinical investigations specifically detailing the interaction of this compound or its close 4-aryloxy analogs with the CB2 receptor were not prominent in the reviewed literature.

Structure Activity Relationship Sar of 4 4 Methylphenoxy 2h Chromen 2 One and Its Derivatives

Correlating Substituent Effects at C4 (including Phenoxy and Methylphenoxy) with Biological Activity

The C4 position of the chromen-2-one ring is a pivotal site for substitution, and the nature of the group at this position profoundly dictates the biological profile of the molecule. The introduction of an aryloxy group, such as phenoxy or its derivatives, creates a distinct class of coumarins with a wide range of activities. The oxygen bridge provides a degree of rotational freedom, allowing the aryl ring to adopt various conformations relative to the coumarin (B35378) core.

The general observation is that the C4 position is highly sensitive to the steric and electronic properties of the substituent. Research on various 4-substituted coumarins has shown that this position is crucial for interaction with biological targets. For instance, in the context of anticancer activity, the presence of a bulky substituent at C4 can be essential for binding to specific enzymes or receptors.

In a series of 4-phenoxyquinoline derivatives, a scaffold with electronic similarities to coumarin, modifications on the C4-phenoxy ring were shown to be critical for inhibitory activity against platelet-derived growth factor receptor (PDGFr) tyrosine kinase. nih.gov This highlights the importance of the phenoxy moiety as a key interaction domain that can be fine-tuned. While a direct C4-phenoxy group might confer a baseline level of activity, further substitutions on the phenoxy ring itself are necessary to optimize potency and selectivity. nih.gov The synthesis of various 3-iodo-4-aryloxy coumarins further underscores the focus on this position for creating libraries of compounds with diverse biological potentials. nih.gov

The following table summarizes the general impact of C4 substituents on coumarin activity:

C4-Substituent TypeGeneral Impact on Biological ActivityReference Compound Example
Small Alkyl/HOften associated with lower or moderate activity.4-methyl-2H-chromen-2-one
HydroxylPrecursor for many active derivatives (e.g., anticoagulants).4-hydroxy-2H-chromen-2-one
ArylaminoCan confer significant antimycotic and other activities. nih.govbjbms.org4-(phenylamino)-2H-chromen-2-one
Aryloxy (Phenoxy)Provides a versatile scaffold for a broad range of activities, dependent on further substitution.4-phenoxy-2H-chromen-2-one
Substituted AryloxyAllows for fine-tuning of activity, potency, and selectivity through electronic and steric modifications. nih.gov4-(4-methylphenoxy)-2H-chromen-2-one

Influence of Methyl Substitution on the Phenoxy Ring on Activity Profiles

The placement of a methyl group on the C4-phenoxy ring introduces specific steric and electronic modifications that can significantly alter the compound's interaction with biological targets. The position of the methyl group (ortho, meta, or para) is critical in determining its effect. In the case of this compound, the methyl group is in the para position.

A para-substitution generally imparts the following effects:

Electronic Effect: The methyl group is weakly electron-donating through hyperconjugation, which can modulate the electron density of the phenoxy ring and the ether oxygen, potentially influencing hydrogen bonding capabilities or p-p stacking interactions.

Steric Effect: Located at the para position, the methyl group extends the molecule along its principal axis. This can enhance binding in deep, narrow hydrophobic pockets of a target protein.

Metabolic Stability: Methyl groups can sometimes block sites of metabolic hydroxylation, thereby increasing the metabolic stability and bioavailability of the compound. For instance, studies on curcumin (B1669340) showed that the introduction of methyl groups could enhance its antiangiogenesis activity by diminishing reductive metabolism. nih.gov

While specific comparative studies on the ortho-, meta-, and para-methylphenoxy coumarin isomers are not extensively detailed in the available literature, the principles of medicinal chemistry suggest that each isomer would have a unique SAR profile. An ortho-methyl group would likely impose a significant steric hindrance, forcing the phenoxy ring into a twisted conformation relative to the coumarin core. A meta-methyl group would have a more subtle electronic and steric effect. The para-substitution in this compound often represents an optimal balance, extending the structure to probe hydrophobic interactions without introducing significant steric clash.

Systematic Variations at Other Chromen-2-one Positions and their SAR Implications

While the C4 position is critical, modifications to other parts of the chromen-2-one scaffold are also vital for modulating biological activity. Systematic variations help to map the pharmacophore and understand the contribution of each part of the molecule.

C3 Position: Substitution at the C3 position can have a significant impact. For example, introducing alkyl or allyl groups at C3 in 4-arylaminocoumarin derivatives was found to increase lipophilicity, a key parameter in drug design. scispace.com Iodination at C3 has also been used as a handle for further synthetic transformations to create more complex fused systems. nih.gov

C5, C6, and C7 Positions: The benzene (B151609) ring portion of the coumarin scaffold offers multiple sites for substitution. A study on oxycoumarin derivatives as inhibitors of inducible nitric oxide synthase (iNOS) found that methoxyl groups at C5 and C7, combined with a short alkyl chain at C6, were essential for potent activity. nih.gov This suggests that these positions are important for interactions that drive anti-inflammatory effects. Similarly, the synthesis of coumarin-chalcone hybrids often involves linking the two moieties via the C7 position, indicating its suitability for attaching larger side chains to explore different binding domains. nih.gov

The table below illustrates SAR implications at various positions on the chromen-2-one ring, based on findings from different coumarin series.

PositionType of SubstitutionObserved SAR ImplicationReference Series
C3 Small alkyl groups (methyl, ethyl)Increased lipophilicity. scispace.com4-arylaminocoumarins
C5, C7 Methoxyl groupsPotent inhibition of iNOS expression. nih.govOxycoumarins
C6 Short alkyl chainEssential for iNOS inhibition when combined with C5, C7 methoxy (B1213986) groups. nih.govOxycoumarins
C7 Ether-linked side chainsCan be used to attach other pharmacophores (e.g., chalcones) to create hybrid molecules with unique activities. nih.gov4-methylcoumarins

Conformational and Electronic Factors Influencing SAR

The biological activity of this compound is not solely dependent on its chemical composition but also on its three-dimensional shape (conformation) and electronic properties.

Conformational Factors: A key conformational feature is the dihedral angle between the plane of the coumarin ring and the plane of the phenoxy ring. This angle is determined by the rotational freedom around the C4-O-C1' bonds. The presence of substituents, especially at the ortho positions of the phenoxy ring, can create steric hindrance that forces a non-planar conformation. Computational studies on related bi-aryl systems suggest that a non-planar conformation is often preferred in solution. chemrxiv.org This twisted conformation might be crucial for fitting into a specific binding site on a biological target. The flexibility of this bond allows the molecule to adapt its shape to the receptor site, which can be an important factor for its activity.

Electronic Factors: The distribution of electrons within the molecule is fundamental to its reactivity and ability to form non-covalent interactions. Density Functional Theory (DFT) analyses of coumarin derivatives provide insights into these properties. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps reveal the electron-rich and electron-poor regions of a molecule. The carbonyl oxygen at C2 and the ether oxygen at C4 are typically electron-rich (negative potential), making them potential hydrogen bond acceptors. The aromatic rings can participate in p-p or cation-p interactions.

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net These electronic characteristics are central to how the molecule interacts with biological macromolecules at a quantum chemical level.

Development of Predictive SAR Models for Rational Design

To accelerate the discovery of new and more potent coumarin derivatives, researchers employ computational methods to develop predictive SAR models. Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov

The development of a QSAR model for derivatives of this compound would involve several steps:

Data Set Compilation: A series of analogues would be synthesized with variations at the C4-phenoxy ring and other positions on the coumarin scaffold. Their biological activities would be measured quantitatively (e.g., as IC₅₀ or EC₅₀ values).

Descriptor Calculation: For each molecule, a set of numerical parameters, or "descriptors," is calculated. These can include:

Physicochemical Descriptors: Lipophilicity (log P), molecular weight, molar refractivity. nih.govscispace.com

Topological Descriptors: Indices that describe molecular branching and connectivity (e.g., Wiener index, Balaban index). nih.govbjbms.orgresearchgate.net

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges. nih.gov

Model Building and Validation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that links the descriptors to the biological activity. The resulting model's predictive power is then rigorously tested using internal and external validation techniques to ensure it can accurately predict the activity of new, unsynthesized compounds. nih.gov

Successful QSAR models for coumarins have shown that properties like lipophilicity, molecular complexity, and the capacity for hydrogen bonding are often critical predictors of activity. nih.govnih.gov Such models serve as powerful tools for the rational design of new derivatives, allowing chemists to prioritize the synthesis of compounds with the highest predicted potency.

Emerging Research Directions and Future Prospects for 4 4 Methylphenoxy 2h Chromen 2 One in Academic Research

Exploration of Novel Synthetic Methodologies for Enhanced Diversity

The future of research on 4-(4-methylphenoxy)-2H-chromen-2-one and its analogs is intrinsically linked to the development of more efficient, sustainable, and versatile synthetic methods. While classical methods like the Pechmann condensation have been foundational, emerging research is focused on novel strategies that allow for the rapid generation of diverse chemical libraries. nih.govrsc.orgnih.gov

Green Chemistry Approaches: A significant trend is the adoption of green chemistry principles. This includes the use of eco-friendly catalysts, such as Brønsted acidic ionic liquids, which offer advantages like solvent-free reaction conditions, ambient temperatures, and catalyst recyclability. rsc.orgrsc.org Microwave-assisted synthesis is another green technique that accelerates reaction times and often improves yields for coumarin (B35378) derivatives, minimizing side reactions and energy consumption. nih.gov

Advanced Catalysis: Modern catalysis offers powerful tools for constructing the coumarin core and introducing substituents with high precision.

Lewis and Brønsted Acid Catalysis: A variety of catalysts, including vanadium(III) chloride, molybdate (B1676688) sulfuric acid, and nanocrystalline zinc oxide, have been effectively employed in Pechmann condensations to create 4-substituted coumarins. nih.gov Biogenic zinc oxide nanoparticles have also been used to catalyze the synthesis of 3-substituted-4-hydroxy-2H-chromen-2-one derivatives through multi-component reactions. chimicatechnoacta.ru

Transition Metal Catalysis: Transition metals like gold, rhodium, and cobalt are being used to catalyze novel cyclization and coupling reactions, providing alternative pathways to the coumarin scaffold. organic-chemistry.orgmsu.edu For instance, gold(I)-catalyzed intramolecular hydroarylation of phenol-derived propiolates offers an efficient route to coumarins. organic-chemistry.org

Combinatorial Synthesis and Multi-Component Reactions (MCRs): To explore the structure-activity relationships (SAR) of this compound analogs, high-throughput synthesis methods are crucial. The development of solution-phase parallel synthesis allows for the creation of large combinatorial libraries of coumarin derivatives. mdpi.comnih.gov Furthermore, one-pot multi-component reactions (MCRs) are gaining traction as they provide a highly efficient means to assemble complex molecules from simple starting materials in a single step, reducing waste and purification efforts. chimicatechnoacta.runih.gov

These advanced methodologies are pivotal for synthesizing a wide range of analogs of this compound, enabling a more comprehensive exploration of their biological potential.

Table 1: Comparison of Modern Synthetic Methodologies for Chromen-2-one Derivatives

Methodology Key Features Advantages Relevant Catalyst Examples
Green Synthesis Use of non-toxic solvents, renewable materials, and energy-efficient conditions. Reduced environmental impact, increased safety, potential for catalyst recycling. Brønsted acidic ionic liquids, biogenic ZnO nanoparticles. rsc.orgchimicatechnoacta.ru
Microwave-Assisted Synthesis Utilizes microwave irradiation to heat reactions. Rapid reaction times, higher yields, fewer side products. N/A (Energy source) nih.gov
Advanced Catalysis Employs novel Lewis/Brønsted acids or transition metals. High efficiency, regioselectivity, and broad substrate scope. Yb(OTf)₃, [Rh₂(OAc)₄], [CoII(porphyrin)]. nih.govorganic-chemistry.orgmsu.edu
Combinatorial Synthesis Parallel synthesis of a large number of compounds. Rapid generation of chemical libraries for screening. 1,1'-Carbonyldiimidazole (as coupling reagent). mdpi.comnih.gov
Multi-Component Reactions (MCRs) Three or more reactants combine in a single step. High atom economy, operational simplicity, rapid access to complexity. Iron(III) chloride, Triethylamine. nih.govnih.gov

Advanced Mechanistic Investigations at the Molecular and Cellular Level

A critical area for future research is to move beyond preliminary biological screening and delve into the precise molecular and cellular mechanisms by which this compound and its derivatives exert their effects. Understanding how these compounds interact with biological systems is essential for their development as therapeutic agents or molecular probes.

Future investigations will likely focus on:

Target Identification and Validation: Identifying the specific proteins, enzymes, or nucleic acids that the compound binds to. This involves techniques like affinity chromatography, chemical proteomics, and computational docking studies.

Enzyme Inhibition Kinetics: For derivatives that show inhibitory activity against specific enzymes (e.g., kinases, proteases, or cholinesterases), detailed kinetic studies will be necessary to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Cellular Pathway Analysis: Researchers will explore how these compounds modulate key cellular signaling pathways. This includes investigating effects on pathways involved in inflammation, apoptosis (programmed cell death), cell cycle regulation, and oxidative stress. Techniques such as Western blotting, qPCR, and reporter gene assays will be instrumental.

Structural Biology: Obtaining co-crystal structures of the compound bound to its biological target through X-ray crystallography or cryo-electron microscopy can provide atomic-level insights into the binding interactions. This information is invaluable for rational drug design and the optimization of lead compounds.

By elucidating these mechanisms, researchers can establish a clear link between the chemical structure of the chromen-2-one derivative and its biological function, paving the way for the design of more potent and selective molecules.

Application of Omics Technologies in Understanding Biological Responses

The advent of "omics" technologies provides an unprecedented opportunity to understand the system-wide biological effects of this compound. These high-throughput approaches can generate vast amounts of data to create a comprehensive picture of the cellular response to compound treatment.

Transcriptomics: Using technologies like RNA-sequencing, researchers can analyze the entire set of RNA transcripts in a cell (the transcriptome). This reveals which genes are up- or down-regulated following exposure to the compound, providing clues about the cellular pathways being affected.

Proteomics: This involves the large-scale study of proteins. Quantitative proteomics can identify changes in protein expression levels and post-translational modifications, helping to pinpoint the specific proteins and pathways that are modulated by the compound.

Metabolomics: By analyzing the complete set of small-molecule metabolites within a biological system, metabolomics can reveal how the compound alters cellular metabolism. This can uncover novel mechanisms of action and potential off-target effects.

Integrating data from these different omics levels (a systems biology approach) will allow for the construction of detailed network models of the compound's activity. This holistic view is crucial for understanding the full spectrum of its biological effects, identifying potential biomarkers of response, and predicting both efficacy and potential toxicity.

Development of Targeted Delivery Systems

While a chromen-2-one derivative may exhibit potent activity in vitro, its effectiveness in a whole organism (in vivo) depends on its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). A major challenge for many heterocyclic compounds is poor water solubility, which can limit bioavailability. Future research will increasingly focus on developing targeted delivery systems to overcome these limitations and enhance therapeutic efficacy.

Promising strategies include:

Nanoparticle Encapsulation: Loading the compound into nanoparticles (e.g., liposomes, polymeric nanoparticles, or solid lipid nanoparticles) can improve solubility, protect the compound from premature degradation, and modify its release profile.

Prodrug Approaches: The compound can be chemically modified into an inactive "prodrug" form that is converted to the active drug at the target site. This can improve bioavailability and reduce off-target side effects.

Targeted Conjugates: The chromen-2-one molecule can be linked to a targeting moiety, such as an antibody or a specific ligand, that recognizes and binds to receptors overexpressed on diseased cells (e.g., cancer cells). This strategy aims to concentrate the drug at the site of action, increasing its potency while minimizing exposure to healthy tissues.

These advanced drug delivery technologies will be critical for translating the in vitro biological activity of this compound and its analogs into viable therapeutic applications.

Addressing Gaps in Current Chromen-2-one Derivative Research

Despite the extensive research on the coumarin scaffold, several gaps remain that future academic studies on this compound can address. A forward-looking research agenda should include:

Exploration of Unconventional Biological Targets: Much of the research on coumarins has focused on well-established areas like anticancer and antimicrobial activities. Future work could explore novel therapeutic areas, such as neurodegenerative diseases, metabolic disorders, or rare genetic diseases, where the unique properties of the chromen-2-one scaffold may offer new solutions.

Systematic Structure-Activity Relationship (SAR) Studies: While many derivatives have been synthesized, systematic SAR studies are often lacking. By using the diverse libraries generated through novel synthetic methods (as discussed in 6.1), researchers can systematically modify different parts of the this compound structure to build comprehensive models that correlate specific structural features with biological activity.

Long-term Stability and Metabolism Studies: There is a need for more in-depth studies on the metabolic fate of these compounds. Identifying the major metabolites and understanding their biological activity (or lack thereof) and potential toxicity is a crucial step in the preclinical development process.

Investigation of Resistance Mechanisms: In areas like cancer and infectious diseases, the development of resistance is a major hurdle. Research into how cells might develop resistance to chromen-2-one derivatives and strategies to overcome this resistance will be vital for their long-term therapeutic viability.

By systematically addressing these gaps, the academic community can build a more complete and robust understanding of the therapeutic potential of this compound and the broader class of chromen-2-one derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-methylphenoxy)-2H-chromen-2-one, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via condensation reactions using substituted phenols and malonic acid derivatives. For example, a solid-phase reaction involving malonic acid and 4-methylphenol in the presence of phosphorous oxychloride (POCl₃) and ZnCl₂ as a catalyst is effective . Hydrogen peroxide (30%) in ethanol with sodium hydroxide has also been used to oxidize intermediates, yielding coumarin derivatives with >85% purity when optimized for temperature (60–80°C) and reaction time (6–8 hours) .

Q. How can the crystal structure of this compound be determined, and what parameters ensure accuracy?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is standard. Key parameters include:

  • Data collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å), temperature = 293 K .
  • Validation : R-factor < 0.05, wR-factor < 0.15, and data-to-parameter ratio > 15 to minimize overfitting .
  • Disorder handling : Partial occupancy refinement for disordered groups (e.g., methyl or chloro substituents) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using coupling constants (e.g., J = 8–10 Hz for aromatic protons) and DEPT-135 for carbon types .
  • IR : Confirm lactone C=O stretching at 1700–1750 cm⁻¹ and ether C-O-C at 1200–1250 cm⁻¹ .
  • Contradictions : Cross-validate with high-resolution mass spectrometry (HRMS) and computational tools like Gaussian for predicted spectra .

Advanced Research Questions

Q. How do substituent modifications (e.g., halogenation or methoxylation) affect the biological activity of this compound derivatives?

  • Methodology :

  • SAR studies : Compare IC₅₀ values of derivatives in assays (e.g., antimicrobial MIC tests). For example, chloro-substituted analogs show enhanced cytotoxicity (EC₅₀ = 1.69 μM against HIV-1) due to increased lipophilicity .
  • Computational modeling : Use docking software (AutoDock Vina) to predict binding affinities to targets like aromatase enzymes. Nitro or trifluoromethyl groups improve steric complementarity .

Q. What advanced analytical methods are employed to assess the purity and stability of this compound under varying storage conditions?

  • Methodology :

  • HPLC-DAD/MS : Monitor degradation products (e.g., hydrolyzed lactone rings) with C18 columns (acetonitrile/water gradient) .
  • Accelerated stability studies : Expose samples to 40°C/75% RH for 6 months; quantify impurities via LC-MSⁿ .

Q. How can computational models predict the pharmacokinetic properties of this compound, and what limitations exist?

  • Methodology :

  • ADMET prediction : Use SwissADME to estimate logP (∼3.2), bioavailability (70–80%), and CYP450 interactions. Note limitations in predicting rare metabolite pathways .
  • MD simulations : GROMACS for solvation free energy (ΔG ~ -5 kcal/mol) and membrane permeability .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar coumarin derivatives?

  • Methodology :

  • Meta-analysis : Aggregate data from >10 studies to identify trends (e.g., methoxy groups correlate with anti-inflammatory activity, R² = 0.76) .
  • In silico profiling : Apply QSAR models (DRAGON descriptors) to differentiate active/inactive analogs .

Q. What methodologies assess the solid-state interactions (e.g., π-stacking) of this compound in co-crystals?

  • Methodology :

  • SC-XRD : Measure intermolecular distances (3.5–4.0 Å for π-π interactions) .
  • DSC/TGA : Analyze melting points (mp = 180–190°C) and thermal stability (decomposition >250°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.